Ethanone, 2-(cyclohexylthio)-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

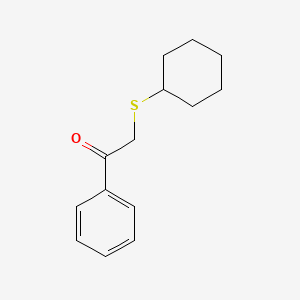

Its structure comprises a phenyl group at the 1-position and a cyclohexylthio (-S-cyclohexyl) substituent at the 2-position of the ethanone backbone. The compound is synthesized via nucleophilic substitution between 2-bromo-1-cyclohexylethanone and thiophenol in the presence of K₂CO₃ and dry DMF, yielding 52.4% as a colorless liquid . The molecular formula is C₁₄H₁₈OS (MW: 234.36 g/mol), and its reactivity is influenced by the thioether group, which can be oxidized to sulfones for catalytic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl- typically involves the reaction of cyclohexylthiol with 2-bromo-1-phenylethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for Ethanone, 2-(cyclohexylthio)-1-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Types of Reactions:

Oxidation: Ethanone, 2-(cyclohexylthio)-1-phenyl- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the cyclohexylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding alcohol.

Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives, including 2-(cyclohexylthio)-1-phenyl-, have gained attention for their potential therapeutic applications. The compound can serve as a precursor for synthesizing various bioactive molecules.

Antipsychotic Activity

Research indicates that compounds with similar structures exhibit antipsychotic properties. For instance, cyclohexylamine derivatives have shown affinity for dopamine D3 receptors, which are implicated in the treatment of schizophrenia and other neuropsychiatric disorders . The pharmacophore design of these compounds suggests potential for developing low-toxicity antipsychotic medications.

Case Study:

In a study focusing on cyclohexylamine compounds, it was found that specific derivatives significantly reduced symptoms in animal models of schizophrenia. The lead compound demonstrated a favorable safety profile and high receptor selectivity, suggesting its potential as a therapeutic agent .

Materials Science

Ethanone derivatives are also utilized in the development of advanced materials, particularly in coatings and adhesives.

Resin Production

Ethanone, 2-(cyclohexylthio)-1-phenyl- can be used as a building block in the synthesis of resins through reactions with formaldehyde. These resins are essential components in coatings, inks, and adhesives due to their durability and chemical resistance.

Data Table: Resin Characteristics

| Property | Description |

|---|---|

| Chemical Structure | Copolymer of ethanone and formaldehyde |

| Applications | Coatings, inks, adhesives |

| Performance | High durability and chemical resistance |

Laboratory Reagent

In academic settings, ethanone derivatives are valuable as reagents for teaching purposes. They can be employed in various organic synthesis reactions to illustrate fundamental concepts such as reduction and condensation reactions.

Example Reaction:

A typical laboratory experiment involves converting ethanone to a corresponding alcohol using sodium borohydride followed by dehydration to yield an alkene. This process is pivotal in demonstrating carbonyl reduction techniques.

Mechanism of Action

The mechanism of action of Ethanone, 2-(cyclohexylthio)-1-phenyl- involves its interaction with various molecular targets. The phenyl and cyclohexylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and applications:

Structural and Functional Differences

- Thioether vs. Oxygen-Containing Groups: The cyclohexylthio group in the target compound confers moderate lipophilicity and redox activity, making it suitable for catalytic applications (e.g., sulfone formation) . In contrast, phenoxy (e.g., 4-methoxyphenoxy) or hydroxy substituents increase polarity, enhancing solubility in polar solvents . Difluoromethoxy groups (e.g., in CAS 92896-80-5) improve metabolic stability and bioavailability, a key feature in drug design .

- Heterocyclic vs. Aromatic Substituents: The dithioloquinoxalinyl group (CAS 84609-53-0) introduces π-conjugation and electron-deficient characteristics, relevant for optoelectronic materials . Benzylthio (CAS 111809-47-3) combines sulfur’s nucleophilicity with aromatic stability, enabling diverse alkylation/oxidation pathways .

Biological Activity

Ethanone, 2-(cyclohexylthio)-1-phenyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethanone, 2-(cyclohexylthio)-1-phenyl- features a cyclohexylthio group attached to a phenyl ring, contributing to its unique chemical properties. The structure can be represented as follows:

Biological Activity Overview

The biological activity of Ethanone, 2-(cyclohexylthio)-1-phenyl- has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on cellular pathways.

Anti-Cancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds and noted that derivatives with similar structures exhibited significant activity against MOLT-4 and MCF-7 cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anti-cancer potential .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Phenanthro-triazine-3-thiol (P1) | MOLT-4 | 7.1 ± 1.1 |

| Phenanthro-triazine-3-thiol (P11) | MCF-7 | 15.4 ± 2.9 |

| Ethanone derivative | Various | TBD |

The mechanism by which Ethanone, 2-(cyclohexylthio)-1-phenyl- exerts its biological effects appears to involve DNA intercalation and modulation of apoptotic pathways. Molecular docking studies suggest that compounds with similar scaffolds can intercalate into DNA and inhibit Bcl-2, a protein that regulates apoptosis . This dual action may enhance their effectiveness as therapeutic agents.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a controlled laboratory setting, Ethanone derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the cyclohexylthio group enhanced cytotoxicity significantly compared to unmodified versions.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to determine how variations in the chemical structure influenced biological activity. It was found that substituents on the phenyl ring played a crucial role in enhancing NF-κB activity, which is vital for regulating immune response and cell survival .

Safety and Toxicological Profile

According to safety data sheets, Ethanone derivatives generally show low acute toxicity with some potential for skin irritation and allergic reactions upon contact. Long-term exposure studies are necessary to fully understand their safety profile .

Table 2: Toxicological Data Summary

| Effect | Classification |

|---|---|

| Acute toxicity | Not classified as acutely toxic |

| Skin irritation | May cause irritation |

| Eye damage | Causes serious eye irritation |

| Germ cell mutagenicity | Not classified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(cyclohexylthio)-1-phenyl-ethanone, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of α-haloacetophenone derivatives with cyclohexylthiol under basic conditions (e.g., K₂CO₃ in DMF). Critical analytical techniques include:

- 1H/13C NMR : Confirm substitution pattern and cyclohexylthio integration .

- FT-IR : Validate C=O (1700–1750 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.

- LC-MS : Assess purity (>95%) and molecular ion consistency .

- X-ray crystallography : Resolve structural ambiguities (if crystalline) using SHELX refinement protocols .

Q. How can researchers optimize reaction conditions to maximize yield in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side reactions.

- Base screening : Compare weak (K₂CO₃) vs. strong bases (NaH) for thiol activation.

- Temperature gradients : Use reflux (80–100°C) to accelerate kinetics while monitoring decomposition via TLC/GC-MS.

- Design of Experiments (DOE) : Apply factorial designs to identify parameter interactions .

Advanced Research Questions

Q. How to resolve contradictions between computational NMR predictions and experimental data for 2-(cyclohexylthio)-1-phenyl-ethanone?

- Methodological Answer :

- Re-evaluate computational models : Test DFT functionals (B3LYP vs. M06-2X) and solvent fields (PCM vs. SMD) for chemical shift accuracy.

- Dynamic NMR (DNMR) : Detect conformational exchange broadening in variable-temperature studies.

- 2D NMR (COSY/HSQC) : Assign proton-carbon correlations to rule out stereochemical misassignments.

- Cross-validation : Compare with X-ray-derived torsion angles to refine computational geometries .

Q. What strategies elucidate the electronic influence of the cyclohexylthio group on reactivity?

- Methodological Answer :

- Hammett analysis : Synthesize derivatives with electron-donating/withdrawing groups and correlate substituent effects with reaction rates (e.g., nucleophilic additions).

- DFT studies : Map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in mechanistic pathways .

Q. How to design crystallization protocols for high-quality single crystals of 2-(cyclohexylthio)-1-phenyl-ethanone?

- Methodological Answer :

- Solvent screening : Test binary mixtures (hexane/EtOAc, CHCl₃/MeOH) to modulate solubility.

- Slow evaporation : Use controlled vapor diffusion in sealed chambers.

- Temperature ramps : Gradual cooling (e.g., 40°C → 4°C) to minimize defects.

- Crystal validation : Ensure R-factor < 5% during SHELXL refinement and check for twinning via PLATON .

Q. How to investigate radical-mediated reaction pathways involving the cyclohexylthio substituent?

- Methodological Answer :

- Radical trapping : Introduce TEMPO or BHT to quench intermediates; analyze via ESR or LC-MS.

- Isotopic labeling : Synthesize deuterated analogs at β-positions to track hydrogen abstraction.

- Computational modeling : Simulate transition states (TS) for competing pathways (e.g., sulfur-centered vs. carbon-centered radicals) .

Properties

CAS No. |

175434-81-8 |

|---|---|

Molecular Formula |

C14H18OS |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

2-cyclohexylsulfanyl-1-phenylethanone |

InChI |

InChI=1S/C14H18OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |

InChI Key |

ICSZGYDRIQTLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.